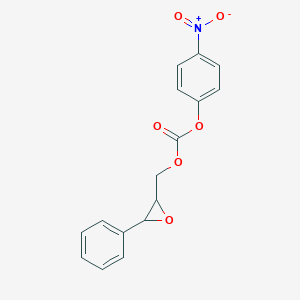![molecular formula C6H7NO2 B140200 (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 127801-86-9](/img/structure/B140200.png)
(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as oxabicyclooctanone, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound exhibits a unique molecular structure that makes it an attractive target for the development of new drugs and therapeutic agents. In
Wissenschaftliche Forschungsanwendungen
Oxabicyclooctanone has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone has been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with a variety of drugs.
Wirkmechanismus
The mechanism of action of (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone has been found to interact with the GABA-A receptor, which is involved in the regulation of the neurotransmitter GABA.
Biochemische Und Physiologische Effekte
Oxabicyclooctanone has been found to exhibit a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and antiviral properties, this compound has been shown to have antioxidant activity, and to exhibit anti-inflammatory effects. It has also been found to have a neuroprotective effect, with studies demonstrating its ability to protect against neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Oxabicyclooctanone has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, and it exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of research is the investigation of the mechanism of action of (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone, and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in lab experiments, and to explore its potential applications in drug delivery systems.
Synthesemethoden
The synthesis of (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone can be achieved through a variety of methods, including the use of acid-catalyzed cyclization of 1,6-dioxaspiro[4.4]nonane and the reaction of 1,6-dioxaspiro[4.4]nonane with sodium hydride in the presence of a palladium catalyst. Another method involves the reaction of 2,3-epoxy-1-propanol with a chiral amine, followed by intramolecular cyclization to form the (1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-onetanone ring.
Eigenschaften
CAS-Nummer |
127801-86-9 |
|---|---|
Produktname |
(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
(1S,2R,4S,5R)-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-2-1-3(7-6)5-4(2)9-5/h2-5H,1H2,(H,7,8)/t2-,3+,4+,5-/m0/s1 |
InChI-Schlüssel |
CSUABHOMDQBGFZ-RSJOWCBRSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1NC2=O)O3 |
SMILES |
C1C2C3C(C1NC2=O)O3 |
Kanonische SMILES |
C1C2C3C(C1NC2=O)O3 |
Synonyme |
3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one,(1R,2S,4R,5S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
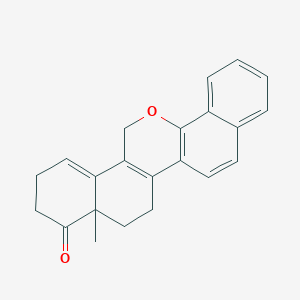
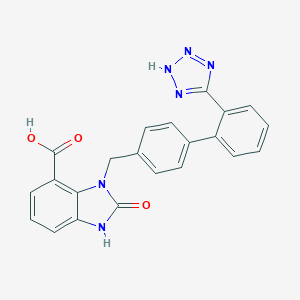
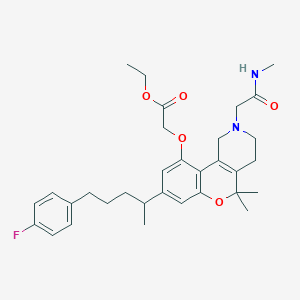
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
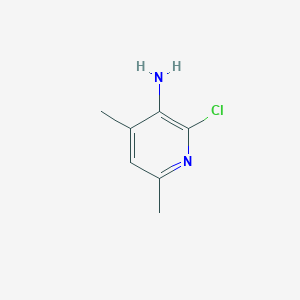
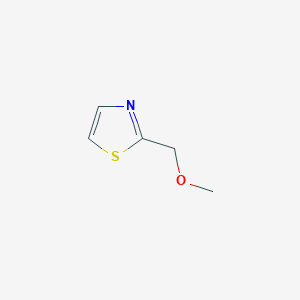
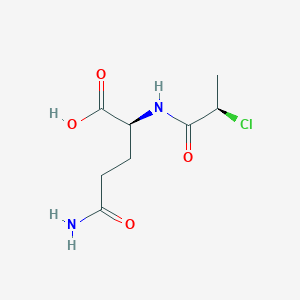
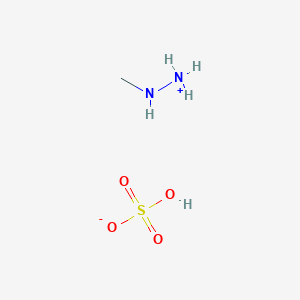
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
